molecular formula C20H32O2 B10767581 omega-3 Arachidonic Acid-d8

omega-3 Arachidonic Acid-d8

Cat. No.: B10767581
M. Wt: 312.5 g/mol
InChI Key: HQPCSDADVLFHHO-LDWVABASSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of .omega.-3 Arachidonic Acid-d8 involves the incorporation of deuterium atoms into the .omega.-3 Arachidonic Acid molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. The specific positions of deuterium incorporation are 8, 9, 11, 12, 14, 15, 17, and 18 .

Industrial Production Methods: Industrial production of .omega.-3 Arachidonic Acid-d8 typically involves large-scale synthesis using deuterated reagents and catalysts. The process includes multiple steps of purification and verification to ensure the correct incorporation of deuterium atoms and the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: .omega.-3 Arachidonic Acid-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents. Conditions typically involve elevated temperatures and the presence of catalysts.

    Reduction: Common reagents include hydrogen gas, metal hydrides, and other reducing agents. Conditions often involve elevated temperatures and pressures.

    Substitution: Common reagents include halogens, alkylating agents, and other substituting agents.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: .omega.-3 Arachidonic Acid-d8 is unique due to its deuterium labeling, which allows for precise quantification and tracking in scientific research. This labeling provides a distinct advantage in studies involving metabolic pathways and pharmacokinetics .

Properties

Molecular Formula

C20H32O2

Molecular Weight

312.5 g/mol

IUPAC Name

(8Z,11Z,14Z,17Z)-8,9,11,12,14,15,17,18-octadeuterioicosa-8,11,14,17-tetraenoic acid

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-/i3D,4D,6D,7D,9D,10D,12D,13D

InChI Key

HQPCSDADVLFHHO-LDWVABASSA-N

Isomeric SMILES

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCCCCC(=O)O)/[2H])/[2H])/[2H])/CC

Canonical SMILES

CCC=CCC=CCC=CCC=CCCCCCCC(=O)O

Origin of Product

United States

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